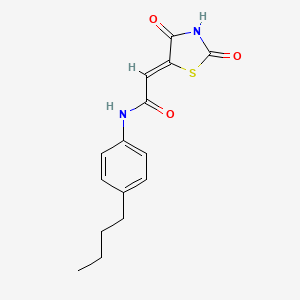

(Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide

Description

Properties

IUPAC Name |

(2Z)-N-(4-butylphenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-2-3-4-10-5-7-11(8-6-10)16-13(18)9-12-14(19)17-15(20)21-12/h5-9H,2-4H2,1H3,(H,16,18)(H,17,19,20)/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKFWXQOWTVZCE-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide typically involves the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through a cyclization reaction involving a thiol and an amine.

Introduction of the Butylphenyl Group: The butylphenyl group is introduced via a substitution reaction, where a butylphenyl halide reacts with the thiazolidine intermediate.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

Optimized Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize yield and purity.

Catalysts and Reagents: Specific catalysts and reagents are used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

Substitution: The butylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Saturated thiazolidine derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Biochemical Pathways: It is used to study biochemical pathways involving thiazolidine derivatives.

Medicine

Drug Development: The compound is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Pharmacokinetics: Studies focus on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

Material Science: The compound is used in the development of new materials with specific properties.

Agriculture: It is explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and modulating biochemical pathways. The thiazolidine ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Activity and iNOS Inhibition

Thiazolidinedione derivatives exhibit anti-inflammatory effects primarily through iNOS inhibition. Key analogs include:

- Substituent Effects: The 3-chlorophenyl group in SKLB023 enhances iNOS binding via electron-withdrawing effects and hydrophobic interactions, yielding moderate potency (IC₅₀ = 45.6 µM). Halogenated analogs (e.g., 3-fluorophenyl, 3-chlorophenyl) show superior anti-inflammatory activity compared to non-halogenated derivatives, as seen in Ma et al.’s work .

Antidiabetic Activity and Glucose Uptake

TZDs are known PPAR-γ agonists, promoting glucose uptake. A notable analog is:

| Compound Name | Substituent | Glucose Uptake Activity | Reference |

|---|---|---|---|

| Compound 183 | 4-methoxyphenyl | 36.25 mg/g/45 min (vs. rosiglitazone: 35.25 mg/g/45 min) |

- Substituent Effects :

- The 4-methoxyphenyl group in Compound 183 likely enhances PPAR-γ binding via hydrogen bonding and π-π stacking, surpassing rosiglitazone’s efficacy. In contrast, the 4-butylphenyl group’s bulkier, hydrophobic nature may reduce receptor affinity, though this requires experimental validation.

Structural Modifications and Pharmacokinetics

- Phenoxy vs. Acetamide Linkers: SKLB023 and Ma et al.’s derivatives (e.g., Compounds 73–75) incorporate a phenoxy linker, which may improve metabolic stability compared to the target compound’s direct acetamide linkage .

- Sulfonamide and Ethylphenyl Derivatives :

Biological Activity

(Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring with two carbonyl groups (dioxothiazolidin) and an acetamide functional group. Its structural formula can be represented as follows:

This structure is pivotal for its interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes related to inflammatory pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling .

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. It may modulate cell cycle regulators such as p21 and p27, leading to cell cycle arrest and increased apoptosis rates in certain cancer cell lines .

Biological Activity Overview

| Activity | Description |

|---|---|

| Anti-inflammatory | Potential inhibition of COX enzymes, reducing prostaglandin synthesis and inflammatory response. |

| Antitumor | Induction of apoptosis in cancer cells; modulation of cell cycle regulators leading to G1 phase arrest. |

| Antioxidant | Possible reduction in oxidative stress markers in vitro, contributing to cellular protection. |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study evaluating various derivatives of thiazolidine compounds found that this compound demonstrated significant inhibition of COX-II activity with an IC50 value comparable to established anti-inflammatory drugs like Celecoxib .

- Antitumor Activity : In vitro studies on glioblastoma cells treated with the compound showed a marked decrease in cell viability and an increase in apoptotic markers. The mechanism involved both p53-dependent and independent pathways for apoptosis induction .

- Cell Cycle Regulation : The compound was shown to upregulate cyclin-dependent kinase inhibitors while downregulating cyclin D1 expression, leading to effective cell cycle arrest at the G0/G1 phase in treated cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-N-(4-butylphenyl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of thiazolidine-2,4-dione with a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) in the presence of a base (e.g., piperidine) to form the thiazolidinedione intermediate. Subsequent coupling with N-(4-butylphenyl)acetamide under reflux conditions in a polar aprotic solvent (e.g., DMF) yields the final product. Key parameters include temperature control (80–100°C), stoichiometric ratios (1:1.2 for aldehyde to thiazolidinedione), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry (Z-configuration) and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive spatial arrangement. For purity assessment, HPLC with a C18 column (acetonitrile/water mobile phase) is recommended .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

- Methodological Answer : In vitro assays include:

- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (IC₅₀ determination via ELISA).

- Antidiabetic potential : PPAR-γ receptor binding assays or glucose uptake in 3T3-L1 adipocytes.

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2). Initial studies often compare activity to reference compounds like Celecoxib (anti-inflammatory) or Rosiglitazone (antidiabetic) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the compound’s bioactivity and selectivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -F, -Cl at the para position) enhance anti-inflammatory activity by increasing electrophilicity at the thiazolidinedione core.

- Methoxy groups improve metabolic stability but may reduce PPAR-γ affinity.

- Butyl chain length modulates lipophilicity (LogP ~3.5), affecting membrane permeability. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like COX-2 or PPAR-γ. Validate with in vitro mutagenesis or competitive binding assays .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid metabolism). Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.

- Metabolite identification : LC-MS/MS to detect major metabolites; modify labile sites (e.g., introduce methyl groups to block oxidation).

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tissue penetration .

Q. What experimental approaches are recommended for analyzing conflicting data on the compound’s mechanism of action?

- Methodological Answer : Use orthogonal assays to validate hypotheses:

- Gene knockout models : CRISPR-Cas9-mediated deletion of suspected targets (e.g., PPAR-γ) to confirm pathway involvement.

- Thermal shift assays : Monitor protein stability changes upon compound binding.

- Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify downstream effectors .

Q. How can metabolic stability be improved without compromising target affinity?

- Methodological Answer : Introduce isosteric replacements (e.g., replacing -OCH₃ with -CF₃) or cyclization to reduce CYP450-mediated oxidation. Use deuterium labeling at vulnerable positions (e.g., benzylic hydrogens). Parallel synthesis of analogs followed by in vitro microsomal stability assays (human liver microsomes) identifies optimal candidates .

Q. What strategies mitigate analytical challenges in characterizing degradation products?

- Methodological Answer : Employ forced degradation studies (acid/base hydrolysis, oxidative stress) with LC-HRMS for degradation product identification. Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks in complex mixtures. For chiral degradation products, chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis ensures accurate characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.